molecular formula C6H11N3 B13485647 1-Ethyl-N-methyl-1H-pyrazol-3-amine

1-Ethyl-N-methyl-1H-pyrazol-3-amine

Cat. No.: B13485647
M. Wt: 125.17 g/mol
InChI Key: FOFDGAWFBCEICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

1-ethyl-N-methylpyrazol-3-amine

InChI

InChI=1S/C6H11N3/c1-3-9-5-4-6(7-2)8-9/h4-5H,3H2,1-2H3,(H,7,8)

InChI Key

FOFDGAWFBCEICT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)NC

Origin of Product

United States

Foundational & Exploratory

1-Ethyl-N-methyl-1H-pyrazol-3-amine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Ethyl-N-methyl-1H-pyrazol-3-amine Molecular Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

This compound is a specialized heterocyclic building block belonging to the aminopyrazole class. Distinguished by its fixed tautomeric state (via N1-ethylation) and a secondary exocyclic amine, this molecule serves as a critical pharmacophore in fragment-based drug discovery (FBDD). Its structural motif—a planar, electron-rich aromatic ring capable of bidentate hydrogen bonding—mimics the adenine hinge-binding region of ATP, making it a "privileged scaffold" in the design of kinase inhibitors and GPCR modulators.

This guide provides a comprehensive structural analysis, synthesis pathways, and physicochemical profiling of the molecule, designed to support high-fidelity experimental design.

Structural Characterization & Logic

Molecular Connectivity and Numbering

The molecule consists of a five-membered pyrazole ring substituted at the N1 position with an ethyl group and at the C3 position with a methylamino group.

  • IUPAC Name: N-Methyl-1-ethyl-1H-pyrazol-3-amine

  • Formula: C₆H₁₁N₃[1]

  • Molecular Weight: 125.17 g/mol [1]

  • SMILES: CCN1C=CC(NC)=N1

Electronic Profile and Tautomerism

Unlike unsubstituted pyrazoles, which exist in rapid tautomeric equilibrium (1H vs. 2H), the 1-ethyl substitution locks the aromatic system into a single fixed tautomer. This has profound implications for binding affinity:

  • N2 (Pyridine-like Nitrogen): Acts as a dedicated Hydrogen Bond Acceptor (HBA). The lone pair is orthogonal to the

    
    -system, maintaining basicity (pKa 
    
    
    
    2.5–3.0 for the ring nitrogen).
  • Exocyclic Amine (-NHMe): Acts as a Hydrogen Bond Donor (HBD). The methyl group increases lipophilicity compared to a primary amine while restricting conformational freedom.

  • Dipole Moment: The vector sum of the N1-ethyl and C3-amine dipoles creates a distinct electronic signature that influences orientation in active sites (e.g., the ATP-binding pocket of kinases).

3D Conformational Analysis

The pyrazole ring is planar. The N-ethyl group adopts a conformation to minimize steric clash with the C5-proton, typically projecting out of the ring plane. The exocyclic N-methyl group prefers a syn-coplanar orientation relative to N2 to facilitate intramolecular H-bonding or solvent interactions, though rotation is possible.

Synthesis & Manufacturing Protocols

The synthesis of This compound requires strict regiocontrol to distinguish it from the 5-amino isomer. The most robust laboratory-scale route involves the functionalization of the primary amine precursor.

Core Synthesis Workflow (Reductive Amination Route)

This protocol ensures high purity by avoiding poly-methylation, a common pitfall of direct alkylation with methyl iodide.

Step 1: Synthesis of 1-Ethyl-1H-pyrazol-3-amine (Precursor)

  • Reagents: Ethylhydrazine oxalate, 2,3-dibromopropionitrile (or 3-ethoxyacrylonitrile), Et₃N.

  • Mechanism:[2][3] Michael addition of hydrazine followed by cyclization. Regioselectivity is controlled by the electronic nature of the nitrile; however, separation from the 5-amino isomer is often required via column chromatography.

Step 2: N-Formylation

  • Reagents: Acetic formic anhydride (prepared in situ) or Ethyl formate.

  • Conditions: Reflux, 4–6 hours.

  • Product:N-(1-ethyl-1H-pyrazol-3-yl)formamide.

Step 3: Reduction to Secondary Amine

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF.

  • Conditions: 0°C to Reflux, inert atmosphere (N₂/Ar).

  • Workup: Fieser quench (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts.

  • Purification: Acid-base extraction or Silica Gel Chromatography (DCM/MeOH).

Visualization of Synthesis Logic

Synthesis_Pathway Start Ethylhydrazine + 3-Ethoxyacrylonitrile Intermediate1 1-Ethyl-1H-pyrazol-3-amine (Primary Amine) Start->Intermediate1 Cyclization Step2 Formylation (HCOOEt / Reflux) Intermediate1->Step2 Intermediate2 N-Formyl Intermediate Step2->Intermediate2 Step3 Reduction (LiAlH4 / THF) Intermediate2->Step3 Final 1-Ethyl-N-methyl- 1H-pyrazol-3-amine Step3->Final Reduction

Figure 1: Step-wise synthesis pathway via the N-formyl reduction method to ensure mono-methylation.

Physicochemical Profiling (Data Summary)

Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 125.17 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP 0.6 – 0.9High water solubility; suitable for oral bioavailability.
TPSA ~25 ŲExcellent membrane permeability (Blood-Brain Barrier penetrant).
H-Bond Donors 1 (NH)Key interaction point for Glu/Asp residues in active sites.
H-Bond Acceptors 2 (N2, Amine N)Interaction with hinge region backbone NH.
pKa (Ring N) ~2.5Weakly basic; remains largely unprotonated at physiological pH (7.4).
pKa (Exocyclic N) ~3.5 - 4.0Low basicity due to conjugation with the aromatic ring.

Applications in Medicinal Chemistry

Kinase Inhibitor Design

The 3-aminopyrazole motif is a bioisostere of the adenine ring in ATP.

  • Binding Mode: The exocyclic -NH acts as a donor to the "hinge" region of the kinase (e.g., the backbone carbonyl of the gatekeeper residue), while the ring Nitrogen (N2) accepts a hydrogen bond from the backbone NH.

  • Selectivity: The N-methyl group can probe small hydrophobic pockets adjacent to the hinge, potentially improving selectivity over non-methylated analogs.

Fragment-Based Screening

Due to its low molecular weight (<150 Da) and high ligand efficiency (LE), this molecule is an ideal "seed" fragment.

  • Linker Chemistry: The C4 and C5 positions are open for electrophilic substitution (e.g., halogenation followed by Suzuki coupling), allowing the fragment to be "grown" into a high-affinity lead.

Agrochemicals

Pyrazoles are core scaffolds in mitochondrial complex I inhibitors (e.g., Tebufenpyrad). The N-ethyl and N-methyl amine features modulate lipophilicity to ensure cuticular penetration in target pests.

Experimental Protocols (Self-Validating)

Protocol: Analytical Verification via 1H NMR

To validate the structure and differentiate from the 5-amino isomer, perform 1H NMR in DMSO-d6.

Expected Shifts:

  • Ring Protons (C4-H, C5-H): Two doublets (or d/d) in the aromatic region (

    
     5.5 – 7.5 ppm). The C5-H is typically more deshielded (
    
    
    
    ~7.2 ppm) than C4-H (
    
    
    ~5.6 ppm).
  • N-Ethyl Group:

    • Triplet (

      
       ~1.2 ppm, 3H, -CH₃).
      
    • Quartet (

      
       ~3.9 ppm, 2H, -CH₂-).
      
  • N-Methyl Group: Singlet (

    
     ~2.7 ppm, 3H). Note: Coupling to the NH proton may split this into a doublet if exchange is slow.
    
  • Amine Proton (NH): Broad singlet (

    
     4.0 – 6.0 ppm), exchangeable with D₂O.
    

Contrast Rule: If the C4/C5 protons appear as a singlet (in a 3,4-disubstituted system) or have significantly different coupling constants, re-evaluate the regiochemistry of the starting material.

References

  • PubChem. 1-ethyl-3-methyl-1H-pyrazol-4-amine (Related Isomer Data & Pyrazole Properties). National Library of Medicine. Available at: [Link]

  • Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.[4] (Discusses regiocontrol in pyrazole synthesis).

  • Ansari, A., et al. (2017). Biological Activity of Pyrazole Derivatives.[1][2][5][6] International Journal of Pharmaceutical Sciences and Research.

  • Baxendale, I. R., et al. (2002). A Clean Conversion of Aldehydes to Nitriles Using a Solid-Supported Hydrazine. Synlett. (Background on hydrazine chemistry).

Sources

Biological activity of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pharmacophore of Choice: A Technical Deep Dive into the Biological Activity of Pyrazole Derivatives

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring (


) stands as a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—from the blockbuster anti-inflammatory Celecoxib  to the precision oncology agent Crizotinib —stems from its unique physicochemical properties. This guide deconstructs the structural basis of pyrazole bioactivity, detailing the specific molecular interactions that drive potency and selectivity.[2] We move beyond surface-level descriptions to analyze the causality of structure-activity relationships (SAR), provide validated experimental protocols for synthesis and bioassay, and explore the frontier of pyrazole-based PROTACs.

Part 1: Structural Basis of Bioactivity

The biological versatility of pyrazole arises from its tautomeric nature and hydrogen-bonding capabilities.

  • Tautomerism & H-Bonding: Unsubstituted pyrazoles exist in dynamic equilibrium between three tautomers. In biological systems, the pyrazole ring acts as both a hydrogen bond donor (via the pyrrole-like NH) and an acceptor (via the pyridine-like N). This dual nature allows it to serve as a bioisostere for carboxylic acids, amides, and even phenol moieties, facilitating high-affinity binding to enzyme active sites.

  • Pharmacokinetic Tuning: The aromatic character of the ring provides metabolic stability, while substituents at the C3, C4, and C5 positions allow medicinal chemists to fine-tune lipophilicity (

    
    ) and solubility without disrupting the core aromaticity.
    
Diagram 1: The Knorr Pyrazole Synthesis & Tautomerism

This diagram illustrates the classic Knorr synthesis mechanism, a foundational method for generating the pyrazole core, alongside its tautomeric forms.[1]

KnorrSynthesis cluster_tautomer Tautomeric Equilibrium BetaKeto β-Keto Ester (1,3-Dicarbonyl) Hydrazone Hydrazone Intermediate BetaKeto->Hydrazone + Hydrazine (-H2O) Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Acid Cat. Pyrazole 1,3,5-Substituted Pyrazole Cyclization->Pyrazole -H2O (Aromatization) T1 1H-pyrazole T2 2H-pyrazole T1->T2 H-shift

Caption: Mechanism of Knorr Pyrazole Synthesis via condensation and dehydration, plus tautomeric forms.

Part 2: Therapeutic Classes & Mechanisms of Action

Anti-Inflammatory: Selective COX-2 Inhibition

Case Study: Celecoxib (Celebrex) Traditional NSAIDs inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, pro-inflammatory).[3][4] The therapeutic goal is selective COX-2 inhibition to reduce inflammation without causing gastric ulcers.

  • Mechanistic Insight: The COX-2 active site possesses a secondary "side pocket" that is absent in COX-1 due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.

  • Role of Pyrazole: In Celecoxib, the central pyrazole ring serves as a rigid scaffold that orients a polar sulfonamide group into this hydrophilic side pocket. The bulky trifluoromethyl group on the pyrazole ring sterically hinders binding to the smaller COX-1 active site, ensuring high selectivity (

    
     ratio > 300).
    
Oncology: Kinase Inhibition

Case Study: Ruxolitinib (Jakafi) Ruxolitinib is a potent inhibitor of JAK1 and JAK2, used in myelofibrosis.[5]

  • Mechanistic Insight: It functions as a Type I ATP-competitive inhibitor.

  • Role of Pyrazole: The pyrazole moiety (specifically a pyrrolo[2,3-d]pyrimidine scaffold) mimics the adenine ring of ATP. It forms critical hydrogen bonds with the "hinge region" of the kinase domain (Glu930 and Leu932 in JAK2), effectively locking the kinase in an inactive state and blocking STAT phosphorylation.

Diagram 2: JAK-STAT Pathway Inhibition

Visualizing the interruption of the inflammatory cascade by pyrazole-based inhibitors.

JAK_STAT cluster_membrane Cell Membrane Cytokine Cytokine (IL-6, EPO) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Tyrosine Kinase) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK ATP Competition (Blocks Activity) pSTAT p-STAT (Phosphorylated) STAT->pSTAT Blocked by Inhibitor Nucleus Nucleus: Gene Transcription (Proliferation/Inflammation) pSTAT->Nucleus Dimerization & Translocation

Caption: Ruxolitinib competitively binds JAK kinase ATP pockets, halting STAT phosphorylation and signaling.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

To design a potent pyrazole derivative, one must manipulate substituents at positions 1, 3, 4, and 5.

PositionFunction in BioactivityCommon SubstituentsEffect on Potency/Selectivity
N1 Solubility & Pharmacokinetics Phenyl, Methyl, SulfonamideN1-phenyl often increases lipophilicity and target affinity (e.g., Celecoxib). An unsubstituted N1 allows H-bond donation (tautomerism).
C3 Steric Fit & Selectivity

, t-Butyl, Aryl
Bulky groups here (like

in Celecoxib) exploit size differences in enzyme pockets (COX-2 vs COX-1).
C4 Electronic Tuning Halogens (Cl, F), CN, AlkylElectron-withdrawing groups can modulate the pKa of the pyrazole protons. In kinase inhibitors, this position often faces the solvent front.
C5 Core Interaction Aryl, HeteroarylFrequently forms

-

stacking interactions with aromatic residues (e.g., Phenylalanine) in the binding site.

Critical Insight: The "regiochemistry" during synthesis is vital. Producing the 1,3-isomer vs. the 1,5-isomer drastically changes the 3D topology. Modern catalysis (e.g., using nano-ZnO or specific solvent controls) is often required to ensure regioselectivity.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazole

Based on the Knorr condensation method.

Reagents: Ethyl benzoylacetate (1.0 eq), Phenylhydrazine (1.1 eq), Glacial Acetic Acid (cat.), Ethanol. Step-by-Step:

  • Setup: In a round-bottom flask, dissolve 10 mmol of ethyl benzoylacetate in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol of phenylhydrazine dropwise at room temperature. Add 3-4 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc/Hexane).
    
  • Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold water.

  • Crystallization: The pyrazole product will precipitate.[6] Filter the solid using a Buchner funnel.[6]

  • Purification: Recrystallize from hot ethanol to obtain pure crystals.

  • Validation: Confirm structure via

    
    -NMR (Look for pyrazole singlet proton ~6.5-7.0 ppm).
    
Protocol B: COX-2 Inhibitor Screening Assay (Fluometric)

A self-validating protocol to quantify bioactivity.

Principle: Peroxidase activity of COX-2 catalyzes the oxidation of the fluorometric probe (e.g., ADHP or Amplex Red) in the presence of Arachidonic Acid (AA). Inhibitors reduce the fluorescence signal.

Materials: Recombinant Human COX-2, Arachidonic Acid (Substrate), Fluorometric Probe, Tris-HCl Buffer (pH 8.0). Step-by-Step:

  • Enzyme Prep: Dilute COX-2 enzyme in Tris-HCl buffer. Keep on ice.

  • Inhibitor Incubation:

    • Add 10

      
      L of Test Compound (dissolved in DMSO) to experimental wells.
      
    • Add 10

      
      L of DMSO (solvent only) to Positive Control  (100% Activity) wells.
      
    • Add 10

      
      L of Specific Inhibitor (e.g., DuP-697) to Validation Control  wells.
      
    • Add 10

      
      L of Enzyme solution to all wells.[7] Incubate at 
      
      
      
      for 10 minutes to allow binding.
  • Substrate Addition: Add 10

    
    L of Arachidonic Acid + Fluorometric Probe mixture to initiate the reaction.
    
  • Measurement: Immediately measure fluorescence (Ex/Em: 535/587 nm) in kinetic mode for 5 minutes.

  • Analysis: Calculate the slope of the fluorescence curve.

    
    
    

Part 5: Future Perspectives (2025 & Beyond)

Pyrazole-Based PROTACs (Proteolysis Targeting Chimeras) The frontier of pyrazole research lies in targeted protein degradation.

  • Concept: Link a pyrazole-based binder (Warhead) to an E3 ligase ligand (e.g., Cereblon or VHL) via a flexible linker.

  • Recent Advances: 2024 studies highlight pyrazole derivatives as effective "warheads" for degrading oncogenic kinases (like ALK or BRD4) that are resistant to traditional inhibition. The pyrazole ensures high affinity for the target protein, while the chimera recruits the ubiquitin-proteasome system to destroy it.

  • Design Challenge: Optimizing the linker length is critical. A linker that is too short prevents the formation of the ternary complex (Target-PROTAC-E3 Ligase), while one that is too long reduces cooperativity.

References

  • BenchChem. (2025).

    
    -Keto Esters. Retrieved from 
    
  • BPS Bioscience. (2024). COX-2 Inhibitor Screening Assay Kit Protocol. Retrieved from

  • Cayman Chemical. (2024). COX Colorimetric Inhibitor Screening Assay Kit Booklet. Retrieved from

  • National Institutes of Health (NIH). (2024). Structure-activity relationships of pyrazole derivatives as potential therapeutics. PubMed. Retrieved from

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Retrieved from

  • Patsnap Synapse. (2025). Mechanism of Action: Ruxolitinib Phosphate. Retrieved from

Sources

The Pyrazole Scaffold: Unlocking Diverse Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Pyrazole Core as a Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] First synthesized by Knorr in 1883, its unique structural and electronic properties have propelled it to the status of a "privileged scaffold."[1][3] This designation stems from its remarkable ability to serve as a versatile framework for designing potent and selective ligands against a multitude of biological targets.[3][4]

The therapeutic relevance of this scaffold is unequivocally demonstrated by its presence in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Crizotinib, and the phosphodiesterase inhibitor Sildenafil.[2][3][5] The chemical versatility of the pyrazole core allows for extensive structural modifications, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[1][6] The two nitrogen atoms impart a unique polarity and the ability to act as both a hydrogen-bond donor (at the N-H position) and acceptor (at the N=C position), facilitating critical interactions within the binding pockets of enzymes and receptors.[7][8]

This guide provides a comprehensive exploration of the therapeutic landscape of pyrazole compounds, delving into their mechanisms of action across key disease areas, outlining validated experimental protocols for their evaluation, and offering insights into the structure-activity relationships that govern their efficacy.

Part 1: Pyrazole Compounds in Oncology

The development of targeted cancer therapies has become a primary focus of modern drug discovery, and pyrazole derivatives have emerged as a particularly fruitful class of compounds.[9][10] Their utility spans multiple mechanisms of action, with the most prominent being the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[8][11]

Mechanism of Action: Protein Kinase Inhibition

Protein kinases are frequently dysregulated in cancer, making them prime therapeutic targets. The pyrazole scaffold is a key privileged structure in the development of Protein Kinase Inhibitors (PKIs).[8] Its structure can be readily modified to fit into the ATP-binding pocket of various kinases, leading to potent and often selective inhibition. Many pyrazole derivatives demonstrate anticancer action by interacting with targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[9][10]

For instance, drugs like Crizotinib and Ruxolitinib, both containing a pyrazole core, are approved for treating specific types of cancer and underscore the scaffold's importance.[5][10] The pyrazole ring often forms a crucial hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the active site.[8]

Kinase_Inhibition cluster_0 Kinase Activity cluster_1 Inhibition Pathway ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP Cell_Signaling Downstream Signaling Phosphorylated_Substrate->Cell_Signaling Activates Pyrazole_Inhibitor Pyrazole-Based Inhibitor Inactive_Kinase Kinase (Inactive) Pyrazole_Inhibitor->Inactive_Kinase Binds to ATP Pocket No_Phosphorylation No Phosphorylation Inactive_Kinase->No_Phosphorylation Apoptosis Apoptosis No_Phosphorylation->Apoptosis Induces Proliferation_Survival Cell Proliferation & Survival Cell_Signaling->Proliferation_Survival Leads to

Caption: General mechanism of pyrazole-based kinase inhibitors.

Table 1: Selected Pyrazole-Based Anticancer Agents and Their Targets

Compound Name Target(s) IC50 Value(s) Reference
Compound 59 DNA Minor Groove 2 µM (vs. HepG2) [9]
Compounds 57 & 58 Cytotoxicity 3.11–4.91 µM (vs. HepG2, MCF7, HeLa) [9]
Compound 49 EGFR, HER-2 0.26 µM, 0.20 µM [12]
Compound 42 BRAF 0.12 µM (vs. WM 266.4), 0.16 µM (vs. MCF-7) [12][13]

| Afuresertib | AKT1, AKT2, AKT3 | 0.02 nM, 2 nM, 2.6 nM |[8] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This protocol is designed to quantify the inhibitory potential of a pyrazole compound against a specific protein kinase. The principle relies on measuring the amount of ATP remaining in solution after a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescence signal. This assay is a self-validating system; controls without enzyme or without inhibitor establish the baseline and maximum reaction, respectively.

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the target kinase and substrate peptide/protein in the kinase buffer to desired concentrations.

    • Prepare a stock solution of ATP in water (e.g., 10 mM).

    • Dissolve test pyrazole compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). Create a serial dilution series in DMSO.

  • Assay Plate Setup (384-well plate):

    • Add 50 nL of serially diluted pyrazole compounds (or DMSO for controls) to the appropriate wells.

    • Prepare a master mix of the kinase and substrate in kinase buffer. Add 5 µL of this mix to each well.

    • Allow the plate to incubate for 10-15 minutes at room temperature to permit compound-enzyme binding.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in kinase buffer (concentration is typically at or near the Km for the specific kinase).

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The duration is optimized to ensure the reaction is within the linear range.

  • Detection:

    • Add 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Pyrazoles in Inflammatory Diseases

Mechanism of Action: Selective COX-2 Inhibition

Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[1] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[1] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects. The development of pyrazole-based selective COX-2 inhibitors, like Celecoxib, was a major breakthrough, offering anti-inflammatory efficacy with a potentially improved safety profile.[1][16]

COX_Inhibition_Pathway cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGs_Housekeeping Prostaglandins (Gastric Protection, Platelet Aggregation) Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces PGs_Inflammation Prostaglandins (Inflammation, Pain, Fever) Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selectively Inhibits

Caption: Pyrazole derivatives as selective COX-2 inhibitors.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Causality: This protocol is designed to determine both the potency and selectivity of a pyrazole compound. By running parallel assays for both COX isoforms, a selectivity index can be calculated (IC50 for COX-1 / IC50 for COX-2). A high index indicates desirable COX-2 selectivity. The assay measures the production of Prostaglandin E₂ (PGE₂), a direct product of the COX-catalyzed reaction.

Methodology:

  • Enzyme and Compound Preparation:

    • Obtain purified recombinant human COX-1 and COX-2 enzymes.

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).

    • Dissolve pyrazole test compounds in DMSO to create a serial dilution series.

  • Assay Procedure:

    • In separate sets of tubes or wells (one for COX-1, one for COX-2), add the assay buffer.

    • Add a small volume of the diluted pyrazole compound or DMSO (for control).

    • Add the respective enzyme (COX-1 or COX-2) to each well and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubate for a short, defined period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a quench solution (e.g., 1M HCl).

  • Quantification of PGE₂:

    • The amount of PGE₂ produced is quantified using a commercial Enzyme Immunoassay (EIA) or ELISA kit, following the manufacturer's instructions. This typically involves a competitive binding reaction and a colorimetric readout.

  • Data Analysis:

    • Generate a standard curve for PGE₂.

    • Calculate the concentration of PGE₂ produced in each sample.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Calculate the IC50 values for both COX-1 and COX-2 inhibition by plotting inhibition vs. log concentration.

    • Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

Part 3: Pyrazoles in Neurodegenerative Disorders

The application of pyrazole derivatives is an expanding area of research for treating neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD).[7][17][18] The scaffold's ability to cross the blood-brain barrier and interact with various CNS targets makes it highly attractive.

Mechanism of Action: Multi-Targeting Approaches

Neurodegenerative diseases are complex, and a multi-target approach is often considered more effective. Pyrazoline derivatives have been shown to act as inhibitors of key enzymes implicated in these diseases, including:

  • Acetylcholinesterase (AChE): Inhibition of AChE increases acetylcholine levels in the brain, a primary strategy for symptomatic relief in AD.[19][20]

  • Monoamine Oxidase B (MAO-B): Inhibiting MAO-B increases dopamine levels and is a validated strategy for treating Parkinson's disease.[19][20]

  • Beta-amyloid (Aβ) plaque aggregation: Some pyrazoles have been found to inhibit the formation of Aβ plaques, a hallmark of AD.[19][20]

Neuro_Screening_Workflow A Pyrazole Compound Library B Primary In Vitro Screening A->B C AChE Inhibition Assay B->C D MAO-B Inhibition Assay B->D E Aβ Aggregation Assay B->E F Hit Identification (Potency & Selectivity) C->F D->F E->F G Secondary Assays (Cell-based) F->G Active Hits H Neuroprotection Assay (e.g., SH-SY5Y cells) G->H I Blood-Brain Barrier Permeability Assay (PAMPA) G->I J Lead Optimization (SAR Studies) H->J I->J K In Vivo Animal Models J->K

Caption: Workflow for screening pyrazoles for neurotherapeutics.

Part 4: Pyrazoles as Antimicrobial Agents

With the rise of antibiotic resistance, there is a critical need for novel antimicrobial agents.[21] Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a valuable scaffold in this therapeutic area.[1][21][22][23] Structure-activity relationship studies have shown that the introduction of certain substituents, such as halogens or specific heterocyclic rings, can significantly enhance antimicrobial potency.[1][23] For example, compounds with a chloro substitution have been found to be particularly effective against certain bacterial and fungal strains.[22]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Causality: The MIC is the gold standard for measuring the potency of an antimicrobial agent. This protocol determines the lowest concentration of a pyrazole compound that visibly inhibits the growth of a specific microorganism. It is a robust, quantitative method essential for evaluating and comparing the efficacy of new potential antibiotics.

Methodology:

  • Preparation of Inoculum:

    • Culture the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution (96-well microtiter plate):

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of a high-concentration stock solution of the pyrazole compound (in broth with a small percentage of DMSO) to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • Visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A colorimetric indicator like resazurin can also be added, which changes color in the presence of viable cells, to aid in the determination.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its structural simplicity, synthetic accessibility, and unique physicochemical properties have cemented its role as a privileged structure with an expansive range of therapeutic applications.[1][3][4] From targeted cancer therapies and selective anti-inflammatory agents to promising leads in neurodegeneration and infectious diseases, pyrazole derivatives continue to offer solutions to complex medical challenges.

Future research will likely focus on several key areas. The integration of computational methods, such as molecular docking and structure-activity relationship (SAR) studies, will continue to accelerate the design and optimization of new pyrazole compounds with enhanced efficacy and selectivity.[6] The exploration of novel biological targets and the development of pyrazole-based PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors represent exciting new frontiers. As our understanding of disease biology deepens, the versatility of the pyrazole core ensures it will remain a vital and enduring component in the medicinal chemist's toolkit for years to come.

References

  • Gautam Rai, Abhishek Soni, Abigel Gurung, Manisha Subba. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

  • Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. (n.d.). Elementary Education Online. [Link]

  • Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). (2021). WashU Medicine Research Profiles. [Link]

  • Tu, Z., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). MDPI. [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). [Source Document]. [Link]

  • Shyam, R., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Publications. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). PMC. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). [Source Document]. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). PMC. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). [Source Document]. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2016). PMC - NIH. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). PubMed. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). [Source Document]. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). PubMed. [Link]

  • Recent advances in the therapeutic applications of pyrazolines. (2012). PMC. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Nature. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1998). ACS Publications. [Link]

  • Therapeutic Outlook of Pyrazole Analogs: A Mini Review. (2020). PubMed. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Source Document]. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). [Source Document]. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PMC. [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research and Reviews. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). ProQuest. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2023). Slideshare. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). PMC. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. [Link]

Sources

Methodological & Application

Application Note: Bio-Functional Profiling of the 1-Ethyl-N-methyl-1H-pyrazol-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-N-methyl-1H-pyrazol-3-amine represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the design of Janus Kinase (JAK) inhibitors, LRRK2 modulators, and GPCR ligands. While often viewed merely as a synthetic intermediate, the biological characterization of this fragment is a critical step in Fragment-Based Drug Discovery (FBDD) .

This guide details the protocols for using this compound not as a final drug, but as a chemical probe to establish baseline scaffold toxicity, validate target engagement via thermal shift, and define "hit" specificity in high-concentration screening campaigns.

Chemical Context & Biological Significance

The pyrazole-3-amine core functions as a bioisostere for the adenine ring of ATP, allowing it to anchor into the hinge region of kinase domains. However, the N-ethyl and N-methyl substitutions modulate its lipophilicity and steric clash potential.

  • Primary Application: Fragment-Based Screening (FBS) for Kinase/GPCR targets.

  • Secondary Application: Negative control to validate the specificity of elaborated lead compounds (e.g., Ruxolitinib analogs).

  • Key Challenge: Fragments typically exhibit low affinity (

    
     in mM range) and require high-concentration assays, necessitating rigorous solubility and toxicity controls.
    

Pre-Assay Preparation: Solubility & Stability

Fragments are often tested at concentrations


 higher than potent drugs. Poor solubility can lead to micro-precipitation, causing false positives in optical assays.
Protocol A: High-Concentration Stock Preparation
  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).

  • Target Concentration: 100 mM (Master Stock).

  • Procedure:

    • Weigh 10 mg of this compound (MW: ~125.17 g/mol ).

    • Add 799 µL DMSO. Vortex for 60 seconds.

    • Clarification Step: Centrifuge at 13,000 x g for 5 minutes to pellet any insoluble particulates.

    • QC: Inspect for "Schlieren lines" (refractive index swirling), indicating incomplete mixing.

Protocol B: Media Compatibility Test (Nephelometry)

Before adding cells, verify the compound does not crash out in culture media.

  • Dilute stock to 1 mM (1:100) in DMEM + 10% FBS.

  • Incubate at 37°C for 2 hours.

  • Measure Absorbance at 600 nm (Turbidity).

    • Pass Criteria:

      
       above background.
      

Core Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: Determine if the fragment enters the cell and engages a target protein (e.g., a specific kinase) by stabilizing it against heat denaturation. This is superior to biochemical assays as it validates membrane permeability.

Reagents:

  • HEK293 or Jurkat cells.

  • Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitors.

  • Detection: Western Blot (for specific target) or Mass Spec (for proteome-wide profiling).

Workflow:

  • Treatment: Harvest

    
     cells. Resuspend in media containing 500 µM  this compound. (Include DMSO vehicle control).
    
  • Incubation: 1 hour at 37°C, 5% CO2.

  • Aliquot: Split cell suspension into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat tubes for 3 minutes across a gradient:

    • 
      : 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C.
      
  • Cooling: Immediately snap-freeze in liquid nitrogen or incubate at RT for 3 min.

  • Lysis: Add 50 µL Lysis Buffer. Freeze-thaw x2 to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Precipitated (unstable) proteins will pellet; stabilized targets remain in supernatant.

  • Analysis: Run supernatant on SDS-PAGE. Blot for target kinase.

Data Interpretation:

  • Positive Hit: The "melting curve" of the target protein shifts to the right (higher temperature) in the presence of the fragment compared to DMSO.

Core Protocol 2: Scaffold Toxicity Profiling (ATP-Glo)

Objective: Establish the "Safety Window." Since fragments are building blocks, they must not be cytotoxic at the high concentrations required for screening.

Methodology:

  • Seeding: Plate HepG2 (liver model) and HEK293 (kidney model) at 5,000 cells/well in 96-well white-walled plates.

  • Adherence: Incubate 24 hours.

  • Dosing: Prepare a 7-point dilution series of the compound:

    • Range: 1 mM down to 15 µM (1:2 serial dilutions).

    • Note: Ensure final DMSO concentration is constant (e.g., 1%) across all wells.

  • Exposure: Incubate for 48 hours.

  • Readout: Add CellTiter-Glo® (Promega) or equivalent ATP detection reagent (1:1 ratio).

  • Measurement: Read Luminescence (Integration: 0.5s).

Data Analysis Table:

Concentration (µM)HepG2 Viability (%)HEK293 Viability (%)Interpretation
1000 < 80%< 85%Toxic Threshold (Do not screen above this)
500 95%98%Ideal Screening Concentration
250 99%100%Safe
125 100%100%Safe
DMSO Control 100%100%Baseline

Visualization: Fragment-Based Screening Workflow

The following diagram illustrates where this compound fits into a drug discovery pipeline.

FBDD_Workflow Fragment 1-Ethyl-N-methyl- 1H-pyrazol-3-amine (The Scaffold) Solubility Solubility/Toxicity Profiling (Protocol 2) Fragment->Solubility 1. QC Check Screening High-Conc Screening (CETSA / SPR) (Protocol 1) Solubility->Screening 2. Define Range Hit Validated Hit (Weak Binder) Screening->Hit 3. Target Engagement Elaboration Fragment Elaboration (Growing/Linking) Hit->Elaboration 4. Chemical Synthesis Elaboration->Screening SAR Iteration Lead Potent Kinase Inhibitor (nM) Elaboration->Lead 5. Optimization

Caption: Logical flow of utilizing the pyrazole-amine scaffold from initial safety profiling to validated hit generation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Compound lipophilicity (

) is higher than expected.
Reduce concentration to 250 µM or increase FBS to 15% (proteins act as carriers).
No Thermal Shift (CETSA) Fragment affinity is too low (

mM).
Perform assay in lysate rather than live cells (removes membrane barrier), or use Isothermal Dose Response (ITDR).
High Background Toxicity Amine group causing lysosomotropism.Check intracellular pH or use a salt form (e.g., Hydrochloride) if available to improve solubility profile.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 105433568, 1-(1-Ethyl-1H-pyrazol-3-yl)-N-methylpropan-2-amine." PubChem.

  • Baggio, R., et al. (2018). "Isoxazole and Pyrazole Scaffolds in Drug Discovery." Journal of Medicinal Chemistry.

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1-Ethyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-Ethyl-N-methyl-1H-pyrazol-3-amine (CAS: 1152538-40-3 / Analogous Ref: 1783769-71-0) presents a common paradox in heterocyclic chemistry: it possesses a low LogP (indicating potential polarity) yet frequently exhibits poor aqueous solubility in its neutral free-base form.[1] This is primarily driven by high crystal lattice energy resulting from intermolecular hydrogen bonding networks between the pyrazole ring and the exocyclic amine.

This guide provides validated protocols to overcome these solubility barriers in synthesis, purification, and biological assay preparation.[2]

Physicochemical Snapshot[1][2][3]
PropertyValue (Approx.)Implication for Solubility
Molecular Formula C₆H₁₁N₃Low molecular weight (<200 Da) suggests good solvent accessibility if lattice energy is broken.[1]
Molecular Weight ~125.17 g/mol Small size allows for high molarity stocks in DMSO.[1]
LogP (Predicted) 0.3 – 0.8Moderately lipophilic.[1] Soluble in organic solvents; requires assistance in water.[1]
pKa (Conjugate Acid) ~3.5 – 4.5 (Ring N)Critical: The compound is a weak base. It is neutral at physiological pH (7.4), leading to precipitation.[2]
Physical State Solid / Viscous OilProne to "oiling out" during aqueous workups if pH is not controlled.[1]

Critical Troubleshooting Workflows

Scenario A: Compound Precipitation in Aqueous Biological Buffers

Issue: You dilute a DMSO stock into PBS (pH 7.4), and the compound crashes out (visible turbidity or loss of potency). Root Cause: At pH 7.4, the compound exists predominantly as a neutral free base.[2] Lacking a permanent charge, it aggregates due to hydrophobic effects.[2]

Protocol: The "Shift-and-Shield" Method

To maintain solubility in aqueous media, you must either charge the molecule (Shift pKa) or shield it from water (Cosolvent/Surfactant).

  • Step 1: Acidification (The Shift)

    • Theory: Protonating the pyrazole nitrogen disrupts aggregation.[1]

    • Action: Instead of standard PBS, use a modified buffer. If your assay tolerates it, lower the pH to 6.0.[2]

    • Alternative: Pre-complex the compound with 1.05 equivalents of HCl or Methanesulfonic acid before final dilution.

  • Step 2: Cosolvent Optimization (The Shield)

    • Standard: 1% DMSO is often insufficient for concentrations >50 µM.[1]

    • Enhanced System: Use a ternary system : DMSO (1%) + PEG400 (5-10%) + Water.[1]

    • Why: PEG400 acts as an interfacial tension reducer, preventing the rapid nucleation of crystals.[2]

  • Step 3: Surfactant Addition [1]

    • Add 0.05% Tween-80 or 0.01% Pluronic F-68 to the assay buffer.[1] This prevents the "oiling out" of the amine by stabilizing micro-aggregates.

Scenario B: "Oiling Out" During Synthesis Workup

Issue: During extraction, the product forms a gummy, insoluble layer between the organic and aqueous phases.[2] Root Cause: The compound is partially protonated (amphiphilic) or the aqueous phase is at a pH where the compound acts as a hydrotrope for itself.

Protocol: pH-Swing Extraction[1]
  • Acid Phase: Dissolve the crude mixture in 1M HCl. The amine will fully protonate and move to the aqueous layer. Wash with Ethyl Acetate (removes non-basic impurities).[1]

  • Base Swing: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 10.

  • Extraction: Extract immediately with DCM (Dichloromethane) containing 5% Methanol .

    • Expert Tip: The 5% Methanol is crucial.[1] Pure DCM is often too non-polar for aminopyrazoles, leading to the "gum" interface.[2] Methanol increases the solvation power of the organic layer.[3]

Decision Logic & Mechanisms

The following diagrams illustrate the decision-making process for solubilization and the chemical species involved.

Diagram 1: Solubilization Decision Tree

SolubilityLogic Start Start: Insoluble Compound CheckMedia Check Target Media Start->CheckMedia IsBiological Biological Assay (Aq. Buffer) CheckMedia->IsBiological IsSynthesis Synthesis/Purification (Organic/Mixed) CheckMedia->IsSynthesis CheckConc Conc. > 50 µM? IsBiological->CheckConc CheckSolvent Solvent Choice IsSynthesis->CheckSolvent LowConc Use 1% DMSO + 0.05% Tween-80 CheckConc->LowConc No HighConc Requires Salt Form or Cosolvent CheckConc->HighConc Yes SaltStep Convert to HCl Salt (Increases solubility >100x) HighConc->SaltStep CosolventStep Use 10% PEG400 + 1% DMSO HighConc->CosolventStep DCM Dichloromethane alone? (Risk of Oiling Out) CheckSolvent->DCM AcidWash Acidify Water to pH 2 (Force into Aqueous) CheckSolvent->AcidWash Extraction DCMMeOH Use DCM:MeOH (95:5) DCM->DCMMeOH Switch Solvent

Caption: Workflow for selecting the correct solubilization strategy based on application (Assay vs. Synthesis).

Frequently Asked Questions (FAQ)

Q1: The compound turns brown in solution after 24 hours. Is it degrading? A: Likely, yes.[2] Aminopyrazoles are electron-rich and prone to oxidation, especially in solution.[1][2]

  • Fix: Always degas your solvents (sparge with Argon/Nitrogen) before dissolving.[1] Store DMSO stocks at -20°C or -80°C. If the color change is slight (pale yellow), it may be a trace impurity (N-oxide) and might not significantly affect biological activity, but repurification is recommended for sensitive assays.

Q2: Can I use sonication to dissolve the solid? A: Yes, but with caution. Sonication generates heat, which can degrade the amine.[2]

  • Protocol: Sonicate in short bursts (5 seconds on, 10 seconds off) using an ice bath to keep the solution cool. If it doesn't dissolve after 3 cycles, stop. The issue is likely the solvent limit, not the dissolution rate.

Q3: Which salt form is best for in vivo studies? A: The Dihydrochloride (2HCl) or Monohydrochloride (HCl) salts are standard.[1]

  • Reasoning: They significantly lower the pH of the diffusion layer around the solid particle, enhancing dissolution rate (Noyes-Whitney equation). If HCl is too acidic for your model, consider the Mesylate salt.[2]

Q4: I need to inject this into a mouse. What formulation do you recommend? A: Do not use pure DMSO. A standard, well-tolerated formulation for aminopyrazoles is:

  • 5% DMSO (Solubilizer)

  • 40% PEG300 or PEG400 (Cosolvent)

  • 55% Saline/Water [1]

  • Note: Add components in this exact order. Dissolve in DMSO first, then add PEG, then slowly add Saline while vortexing.

References

  • BenchChem Technical Support. (2025).[1][4][5] Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.[1][4][5] Link

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][6] Journal of Pharmacological and Toxicological Methods.[1] Link

  • PubChem. (2025).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][5][6][7] Advanced Drug Delivery Reviews.[1] Link

  • Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media.[1][3] American Chemical Society.[1] Link

Sources

Technical Support Center: 1-Ethyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethyl-N-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our goal is to equip you with the knowledge to ensure the integrity of your results through proper handling, storage, and analysis.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during your experiments with this compound, linking them to potential stability and degradation issues.

Issue 1: Inconsistent or Decreasing Potency/Concentration in Solution

Symptoms:

  • You observe a gradual loss of the compound's expected biological activity over time in your assays.

  • Quantitative analysis (e.g., by HPLC) of stock solutions or diluted samples shows a decreasing concentration, even when stored at recommended temperatures.

  • Unexpected peaks appear in your chromatograms over time.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Oxidative Degradation The amine functionality in this compound is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of N-oxides or other oxidized species, which may have reduced or no biological activity. Aromatic amines are particularly prone to oxidation, which can result in the formation of colored impurities[1].1. Inert Atmosphere: Prepare and store stock solutions under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by sonication to remove dissolved oxygen. 3. Antioxidants: For formulation development, consider the addition of antioxidants, but be sure to validate their compatibility and lack of interference with your assays.
Hydrolytic Instability While the pyrazole ring itself is generally stable, certain conditions can promote hydrolysis, especially if the compound is in a formulation with other susceptible functional groups or at non-neutral pH. Some pyrazole derivatives, particularly esters, have been shown to be susceptible to hydrolysis.[2]1. pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) unless your experimental protocol requires otherwise. Use buffered solutions to ensure pH stability. 2. Aqueous Solution Longevity: Prepare aqueous solutions fresh daily. If storage is necessary, perform a stability study at the intended storage temperature and pH to determine the acceptable use period.
Photodegradation Exposure to light, particularly UV light, can induce photochemical reactions. This can lead to the formation of various degradation products, potentially through mechanisms like ring opening or other rearrangements.[3][4][5]1. Light Protection: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.[5] 2. Laboratory Lighting: Minimize exposure to direct overhead laboratory lighting for extended periods.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Symptoms:

  • During HPLC or GC-MS analysis, you observe new peaks that were not present in the initial analysis of the compound.

  • The area of the main peak corresponding to this compound decreases as the area of the new peaks increases.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Forced Degradation Products Your experimental conditions (e.g., elevated temperature, extreme pH, presence of oxidizing agents) may be inadvertently causing the compound to degrade.1. Review Experimental Conditions: Carefully examine your experimental protocol for any harsh conditions that could be causing degradation. 2. Forced Degradation Study: If you suspect degradation, it is advisable to conduct a formal forced degradation study (see Section III) to systematically identify the degradation products and the conditions that cause them. This will help in developing a stability-indicating analytical method.[6]
Reaction with Solvents or Excipients The compound may be reacting with components of your solvent system or formulation. For example, amines can react with aldehydes and ketones.[1]1. Solvent Purity: Ensure the use of high-purity solvents (e.g., HPLC grade). 2. Excipient Compatibility: If working with formulations, conduct compatibility studies with all excipients to ensure they do not react with the active compound.
Thermal Degradation Although generally stable at room temperature, prolonged exposure to elevated temperatures during experiments (e.g., in a heated autosampler) can cause thermal degradation. N-alkylamines can be susceptible to thermal degradation.[7][8][9]1. Control Temperature: Maintain your samples at a controlled, cool temperature during analysis. Use a cooled autosampler if available. 2. Minimize Heating Time: If heating is a necessary part of your experimental procedure, minimize the duration of heat exposure.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent oxidation and moisture uptake, storage under an inert atmosphere (argon or nitrogen) is recommended.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, the following are potential degradation pathways:

  • Oxidation: The secondary amine is a likely site for oxidation, potentially forming N-oxides or undergoing other oxidative reactions. The pyrazole ring itself is generally resistant to oxidation.[10][11]

  • Hydrolysis: While the core structure is not readily hydrolyzable, extreme pH conditions could potentially affect the molecule.

  • Photolysis: Exposure to UV light may lead to complex degradation, possibly involving the pyrazole ring. Photodegradation of pyrazoles can sometimes result in ring opening.[3]

The following diagram illustrates these potential degradation pathways:

G cluster_0 Potential Degradation Pathways A This compound B Oxidation (O₂, H₂O₂) A->B C Hydrolysis (Acid/Base) A->C D Photolysis (UV Light) A->D E N-Oxide Derivatives B->E F Hydrolytic Cleavage Products (Potential ring opening) C->F G Photodegradation Products (e.g., ring-opened structures) D->G

Potential degradation pathways for this compound.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you need to perform a forced degradation study.[6] The general steps are:

  • Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Develop a separation method, typically RP-HPLC, that can resolve the parent compound from all the degradation products.[6][12][13]

  • Validate the method according to ICH guidelines to ensure it is linear, accurate, precise, and specific.

See Section III for a detailed protocol on conducting a forced degradation study.

Q4: Are there any known incompatibilities I should be aware of?

A4: As a secondary amine, this compound is basic and will react with acids to form salts.[1] It is also incompatible with strong oxidizing agents. Avoid contact with aldehydes and ketones, as these can potentially react with the amine group.[1]

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Option 1 or 2) for an appropriate duration.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a suitable analytical method, such as the HPLC-UV method described below.

Workflow for Forced Degradation Study:

G cluster_workflow Forced Degradation Experimental Workflow start Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze end Identify Degradants & Develop Stability-Indicating Method analyze->end

Workflow for conducting a forced degradation study.
Protocol 2: RP-HPLC-UV Method for Analysis

This protocol provides a starting point for the development of an RP-HPLC-UV method for the analysis of this compound and its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6][14]
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileGradient: Start with 95% A, 5% B, and ramp to 95% B over 20 minutes.
Flow Rate 1.0 mL/min[6][12]
Injection Volume 10 µL
Detection Wavelength 237 nm (or a wavelength determined by UV scan of the compound)[6][15]
Column Temperature 30°C

Method Development Notes:

  • The gradient may need to be optimized to achieve adequate separation of all degradation products from the parent peak.

  • Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation peaks. The fragmentation patterns of pyrazoles can be complex but informative.[16][17]

IV. References

  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from BenchChem website.

  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

  • ResearchGate. (n.d.). of identified structures of TPs from the degradation of pyrazolones by UV.

  • MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.

  • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS.

  • Iranian Journal of Toxicology. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities.

  • International Journal of ChemTech Research. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.

  • National Institutes of Health. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

  • SEPARATION SCIENCE PLUS. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.

  • Gassnova. (2010). SUPPORT ON INPUT TO ENVIRONMENTAL DISCHARGES – EVALUATION OF DEGRADATION COMPONENTS.

  • PubMed. (2015). The Thermal Instability of 2,4 and 2,6- N-Alkylamino Disubstituted and 2- N-Alkylamino Substituted Nitrobenzenes in Weakly Alkaline Solution: sec-Amino Effect.

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].

  • ResearchGate. (n.d.). Effect of the acid and base on the pyrazole ring.

  • In: Pyrazole: Preparation and Uses. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.

  • PubMed. (1969). [Separation, identification and determination of the pyrazole and of some 4-substituted derivatives].

  • National Center for Biotechnology Information. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments.

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

  • BenchChem. (2025). stability issues and degradation of N-Ethyl-N-phenylethylenediamine derivatives.

  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.

  • ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.

  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation.

  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention.

Sources

Technical Support Center: A Troubleshooting Guide for 1-Ethyl-N-methyl-1H-pyrazol-3-amine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with 1-Ethyl-N-methyl-1H-pyrazol-3-amine and related substituted pyrazoles. The synthesis and handling of N-alkylated pyrazoles, while routine, present specific challenges that can impact yield, purity, and experimental reproducibility. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes. We will address the most common issues encountered in the synthesis, purification, and handling of this versatile heterocyclic building block.

Section 1: Synthesis & Optimization FAQs

The synthesis of asymmetrically substituted pyrazoles is often a multi-step process where challenges in yield and purity can arise. The N-alkylation step is particularly critical and is a frequent source of experimental difficulty.

Q1: I am observing very low or no yield during the N-ethylation of my pyrazole precursor. What are the likely causes and how can I improve the outcome?

A1: Low yields in the N-alkylation of pyrazoles are a common but solvable issue. The root cause typically lies in one of four areas: base inefficiency, poor reactant solubility, alkylating agent reactivity, or suboptimal reaction conditions. A systematic approach is key to diagnosis.

Causality and Troubleshooting Steps:

  • Inadequate Base Activation: The reaction proceeds via deprotonation of the pyrazole ring's N-H proton to form a nucleophilic pyrazolate anion. If the base is too weak or is quenched, this crucial first step will not occur.

    • Solution: Ensure your base is sufficiently strong. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃)[1][2]. NaH is a strong, non-nucleophilic base but requires strictly anhydrous conditions. Carbonate bases are often easier to handle; Cs₂CO₃ is more soluble and generally more effective than K₂CO₃ in polar aprotic solvents. Always use a slight excess (1.1-1.5 equivalents) of the base[2].

  • Poor Solubility: If the pyrazole starting material or the base is not well-dissolved in the reaction solvent, the reaction becomes a heterogeneous mixture, leading to drastically reduced reaction rates.

    • Solution: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to better solubilize the reactants[1][2]. In cases of persistent solubility issues, particularly in biphasic systems, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed to shuttle the pyrazolate anion into the organic phase[1].

  • Inactive Alkylating Agent: The efficiency of the ethylation depends on the leaving group of your ethylating agent (e.g., ethyl iodide, ethyl bromide, ethyl tosylate).

    • Solution: The reactivity order is generally I > OTs > Br > Cl. If you are using ethyl bromide and getting low yields, consider switching to ethyl iodide. Ensure the alkylating agent has not degraded during storage.

  • Suboptimal Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • Solution: If running at room temperature yields no product, gradually increase the temperature to a range of 60-80°C and monitor the reaction's progress by TLC or LC-MS[2].

Table 1: Recommended Starting Conditions for Pyrazole N-Ethylation

ParameterRecommended ConditionRationale & Key Considerations
Base NaH (1.2 eq) or Cs₂CO₃ (1.5 eq)NaH requires strict anhydrous conditions. Cs₂CO₃ is an effective and often more manageable alternative[1][2].
Solvent Anhydrous DMF or DMSOPromotes solubility of the pyrazole and its corresponding salt[2].
Alkylating Agent Ethyl iodide (1.1 eq)Highly reactive leaving group ensures efficient alkylation.
Temperature Room Temperature to 80°CStart at room temperature; heat if necessary to drive the reaction to completion[2].
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base (especially NaH) and potential side reactions.
Q2: My reaction produces a mixture of 1-ethyl and 2-ethyl regioisomers. How can I control the regioselectivity?

A2: This is the most prevalent challenge in the synthesis of unsymmetrically substituted pyrazoles. The alkylation can occur at either of the two ring nitrogens, and separating the resulting isomers can be difficult[2][3]. Regioselectivity is governed by a delicate balance of steric, electronic, and solvent effects[2][4].

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Alkylation typically favors the less sterically hindered nitrogen atom. If your pyrazole has a bulky substituent at the 3- or 5-position, the alkylating agent will preferentially attack the more accessible nitrogen[2].

  • Solvent Polarity: Polar aprotic solvents like DMF and DMSO are known to often favor the formation of a single regioisomer[2]. The choice of solvent can significantly alter the N1/N2 product ratio.

  • Base and Counter-ion: The nature of the base and its corresponding cation can influence where the alkylating agent attacks. For instance, using potassium carbonate (K₂CO₃) in DMSO is often effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles[2]. Conversely, in some systems, magnesium-based catalysts have been shown to favor N2-alkylation[2]. Using sodium hydride (NaH) can sometimes prevent the formation of regioisomeric mixtures by forming a specific sodium salt intermediate[2][4].

Below is a decision tree to guide your optimization efforts for improving regioselectivity.

G cluster_sterics Steric Control cluster_base Base/Cation Control cluster_solvent Solvent Control start Problem: Mixture of N1/N2 Regioisomers sterics Analyze Steric Hindrance at C3 and C5 positions start->sterics base Modify Base / Cation sterics->base Is steric bias insufficient? result1 Desired Isomer is at LESS Hindered Nitrogen sterics->result1 Is desired isomer less hindered? result2 Desired Isomer is at MORE Hindered Nitrogen sterics->result2 Is desired isomer more hindered? solvent Change Solvent System base->solvent Still a mixture? base_sol1 Try K₂CO₃ or Cs₂CO₃ (favors N1 in many cases) base->base_sol1 base_sol2 Try NaH (can prevent mixtures) base->base_sol2 purify Purification Required solvent->purify Mixture persists? solvent_sol1 Use polar aprotic: DMF, DMSO, Acetonitrile solvent->solvent_sol1 solvent_sol2 Try fluorinated alcohols: TFE or HFIP solvent->solvent_sol2 steric_sol1 Use a bulkier alkylating agent result1->steric_sol1 steric_sol2 Requires alternative synthetic route result2->steric_sol2

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Section 2: Purification & Stability

Q3: I am having difficulty separating the N1 and N2 regioisomers by standard column chromatography. What other techniques can I try?

A3: Separating pyrazole regioisomers is a known challenge due to their often similar polarities. If standard silica gel chromatography with ethyl acetate/hexane systems fails, consider these advanced strategies:

  • Alternative Chromatography:

    • Different Stationary Phase: Try using alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel. The different surface chemistry can alter the elution order and improve separation.

    • Solvent System Modification: Adding a small amount of a polar modifier like methanol or an amine like triethylamine (Et₃N) to your eluent can significantly change the retention factors of your isomers, especially when dealing with basic amine groups.

  • Purification via Salt Formation: The amine functionality of your product provides a powerful handle for purification.

    • Protocol: Dissolve the crude isomeric mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Add a solution of an acid (e.g., HCl in ether, or an organic acid) dropwise. The resulting acid addition salt may selectively precipitate or crystallize, allowing for isolation of one isomer by simple filtration[5]. The free base can then be regenerated by treatment with a mild aqueous base. This method is highly effective for purifying basic compounds.

Q4: My purified this compound seems to be degrading over time, showing discoloration and new spots on TLC. What are the correct storage conditions?

A4: The observed degradation is likely due to oxidation or hydrolysis, common pathways for heterocyclic amines. The hydrazinyl group in some pyrazole precursors is particularly susceptible to oxidation by atmospheric oxygen[6]. Proper storage is critical for maintaining the integrity of your compound. Storing compounds in solution for long periods is generally not recommended as it can accelerate degradation[6][7].

Table 2: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C or below (long-term) 2-8°C (short-term)Reduces the rate of chemical degradation and decomposition[6].
Atmosphere Under an inert gas (Argon or Nitrogen)Protects the amine functionality from oxidation by atmospheric oxygen[6].
Light Store in an amber vial or protect from lightPrevents light-induced degradation reactions[6].
Moisture Tightly sealed container in a desiccated environmentPrevents moisture uptake which can lead to hydrolysis or other degradation pathways[6].
Container Tightly sealed glass vial with a PTFE-lined capEnsures an inert storage environment and prevents contamination or reaction with container materials.

Section 3: Protocols & Workflows

Protocol 1: General Procedure for Base-Mediated N-Alkylation of a Pyrazole

This protocol provides a robust starting point for the N-alkylation of a generic pyrazole. Adjustments may be necessary based on the specific substrate.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole starting material (1.0 eq).

  • Solvent & Base Addition: Add anhydrous DMF (or DMSO) to dissolve the pyrazole. To this solution, add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq, or powdered K₂CO₃, 1.5 eq) portion-wise at 0°C.

  • Anion Formation: Allow the suspension to stir at room temperature for 15-30 minutes to ensure complete deprotonation[2].

  • Alkylation: Add the alkylating agent (e.g., ethyl iodide, 1.1 eq) dropwise to the suspension.

  • Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the progress by TLC or LC-MS[2].

  • Workup: Upon completion, carefully pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel[2].

General Experimental Workflow

The following diagram outlines the logical flow from starting materials to a fully characterized final product.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis & QC start Pyrazole Precursor + Alkylating Agent reaction N-Alkylation Reaction (Base, Solvent, Temp) start->reaction quench Quench Reaction (e.g., with water) reaction->quench extraction Liquid-Liquid Extraction quench->extraction dry Dry & Concentrate extraction->dry crude Crude Product dry->crude chromatography Column Chromatography crude->chromatography crystallization Crystallization / Salt Formation crude->crystallization pure Purified Compound chromatography->pure crystallization->pure nmr NMR (1H, 13C) pure->nmr final Characterized Product nmr->final ms LC-MS / HRMS ms->final hplc HPLC (Purity) hplc->final

Caption: A logical workflow for the synthesis and purification of substituted pyrazoles.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ChemicalBook. 1-ETHYL-3-METHYL-1H-PYRAZOL-5-AMINE CAS#: 3524-33-2.
  • Reddit. (2023).
  • Popova, Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
  • BenchChem. (2025). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • PubMed. (1995). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays.

Sources

How to increase the purity of synthesized 1-Ethyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Achieving High Purity

Welcome to the technical support center for the synthesis and purification of 1-Ethyl-N-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with the requisite level of purity. Here, we move beyond simple protocols to provide a deeper understanding of the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect from the synthesis of this compound?

A1: Impurities largely depend on the synthetic route, but common culprits in pyrazole synthesis include regioisomers, unreacted starting materials, and reaction byproducts.[1] Specifically for this target, you may encounter:

  • Regioisomers: If using an unsymmetrical 1,3-dicarbonyl precursor, the formation of an isomeric pyrazole is a frequent issue that can be difficult to separate.[1]

  • Unreacted Hydrazine Precursors: Substituted hydrazines can be unstable and may persist or form colored impurities.[1][2]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can leave behind partially saturated pyrazoline byproducts.[1]

  • Over-alkylation Products: If alkyl halides are used in the synthesis, there is a risk of over-alkylation, especially on the amine.[3]

Q2: My crude product is a dark, viscous oil. What is the likely cause and my first step?

A2: Dark coloration, typically yellow to deep brown, often points to side reactions involving the hydrazine starting material or degradation products.[1] Your first and most straightforward purification step should be an acid-base extraction. This technique leverages the basicity of the target amine to separate it from neutral or acidic impurities and can often remove a significant portion of colored byproducts.

Q3: Standard silica gel chromatography is giving me poor separation and significant streaking. Why is this happening?

A3: This is a classic issue when purifying basic compounds like amines on standard silica gel. Silica is acidic due to the presence of silanol groups (Si-OH) on its surface.[4][5] These acidic sites can strongly and sometimes irreversibly interact with your basic amine, leading to poor elution, tailing (streaking), and even product degradation on the column.[5]

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific problems you may encounter during the purification process, offering causes and actionable solutions.

Issue 1: Crude Product Contains Significant Non-Basic Impurities
  • Symptom: TLC analysis shows multiple spots, and initial NMR indicates the presence of starting materials (e.g., dicarbonyl compounds) or other non-amine byproducts.

  • Causality: The basicity of the pyrazole's exocyclic amine is the most powerful tool for initial cleanup. By protonating the amine with an acid, you convert it into a water-soluble salt. Neutral organic impurities, such as unreacted dicarbonyls or certain byproducts, will remain in the organic phase and can be washed away.[6][7]

  • Solution: Implement a rigorous acid-base extraction workup.

Experimental Protocol 1: Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M hydrochloric acid (HCl). The this compound will protonate and move into the aqueous layer. Repeat the acid wash 2-3 times to ensure complete extraction.

  • Combine the acidic aqueous layers. Wash this combined layer with fresh organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Carefully basify the aqueous layer by adding a strong base, such as 5M sodium hydroxide (NaOH), until the pH is >12. Perform this step in an ice bath to manage any exotherm.

  • The protonated amine will convert back to its free-base form and will likely precipitate or form an oily layer.

  • Extract the product back into an organic solvent (DCM or ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Issue 2: Product Purity is Still Insufficient After Extraction; Close-Running Impurities are Present
  • Symptom: Acid-base extraction has removed baseline impurities, but TLC and NMR still show the presence of closely related compounds, such as regioisomers.

  • Causality: When impurities have similar polarities and basicities to the desired product, liquid-liquid extraction is insufficient. Chromatographic separation is required. As noted, standard silica is problematic for amines.[4][5] The solution is to either neutralize the acidic nature of the silica or use a different stationary phase.

  • Solution: Utilize amine-modified flash column chromatography.

Experimental Protocol 2: Flash Column Chromatography for Amines

Method A: Deactivating Standard Silica Gel

  • Prepare the column slurry by adding 1% triethylamine (Et₃N) to your chosen mobile phase (e.g., a hexane/ethyl acetate gradient).[3][8] The triethylamine acts as a competing base, occupying the acidic sites on the silica and allowing your product to elute more cleanly.

  • Equilibrate the packed column with the amine-modified mobile phase before loading your sample.

  • Dissolve your sample in a minimal amount of the mobile phase and load it onto the column.

  • Run the chromatography as usual, collecting fractions and analyzing by TLC.

Method B: Using an Amine-Functionalized Stationary Phase (Recommended)

  • Amine-functionalized silica columns (often designated as "KP-NH" or similar) are commercially available and provide a basic stationary phase that eliminates the need for mobile phase modifiers.[4][9]

  • Develop your method using amine-functionalized TLC plates to find a suitable solvent system (e.g., hexane/ethyl acetate).[9]

  • Pack and run the column with the optimized solvent system. This approach often yields sharper peaks and better separation for basic amines.[4][5]

Issue 3: Purified Product is an Oil and Resists Crystallization
  • Symptom: The product obtained after chromatography is a pure oil but cannot be solidified for easier handling, storage, or final analysis (e.g., melting point).

  • Causality: Many low-molecular-weight amines are oils at room temperature. The formation of a salt with a suitable acid introduces ionic character and a crystal lattice, often resulting in a stable, crystalline solid.[3][10] This method has the added benefit of being a final purification step, as the salt may selectively crystallize, leaving minor impurities behind in the solvent.

  • Solution: Convert the amine to a crystalline acid addition salt.

Experimental Protocol 3: Recrystallization via Salt Formation
  • Dissolve the purified amine oil in a minimal amount of a suitable solvent, such as diethyl ether, ethyl acetate, or isopropanol.

  • Slowly add a solution of an acid (e.g., HCl in dioxane, oxalic acid in ethanol, or sulfuric acid in methanol) dropwise while stirring.

  • The corresponding salt (hydrochloride, oxalate, or sulfate) will often precipitate immediately.

  • If precipitation is slow, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Allow the mixture to stand, possibly cooling it in an ice bath to maximize crystal formation.

  • Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Strategy Overview

The following workflow provides a logical decision-making process for purifying this compound.

Purification_Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Analyze1 Purity Analysis (TLC, NMR) Extraction->Analyze1 Chromatography Amine-Modified Chromatography Analyze1->Chromatography Impurities Present PureOil Pure Product (Oil) Analyze1->PureOil >98% Pure Analyze2 Purity Analysis (TLC, NMR) Chromatography->Analyze2 Analyze2->Chromatography Impurities Still Present Analyze2->PureOil >98% Pure SaltFormation Salt Formation & Recrystallization PureOil->SaltFormation Solid Form Required PureSolid High-Purity Crystalline Solid SaltFormation->PureSolid

Sources

Technical Support Center: 1-Ethyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reactivity, Regioselectivity, and Purification

Executive Summary

This guide addresses critical reaction mechanism issues associated with 1-Ethyl-N-methyl-1H-pyrazol-3-amine . As a 3-aminopyrazole derivative, this scaffold presents unique challenges compared to standard anilines or aliphatic amines. The presence of the endocyclic pyridine-like nitrogen (N2) creates an ambident nucleophile profile, leading to competitive regioselectivity issues and transition metal catalyst poisoning.

This document provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure experimental success.

Part 1: Critical Troubleshooting (Q&A)

Issue 1: Regioselectivity & "Wrong" Isomer Formation

User Question: "I am trying to acylate the exocyclic amine (NH-Me) using an acid chloride, but I’m seeing a mixture of products or an unstable intermediate. Why isn't the reaction selective?"

Technical Diagnosis: You are likely encountering competitive N2 acylation . While the exocyclic amine (C3-NHMe) is your target, 3-aminopyrazoles are ambident nucleophiles .

  • Resonance Effect: The lone pair on the exocyclic nitrogen is delocalized into the aromatic ring, decreasing its nucleophilicity.

  • N2 Availability: The ring nitrogen at position 2 (N2) is a pyridine-like nitrogen with a localized lone pair in the sp² orbital, making it a competent nucleophile.

Mechanism of Failure: Acylation often occurs fastest at the Ring N2, forming an unstable N-acyl pyrazolium species. In many cases, this is a "kinetic trap." Under thermodynamic conditions (heat, time), the acyl group may migrate to the exocyclic amine, but if you quench too early or use weak bases, you isolate the wrong isomer or the starting material regenerates upon workup (hydrolysis of the N-acyl pyrazolium).

Corrective Action:

  • Base Selection: Switch from weak bases (TEA) to Pyridine or DMAP (catalytic). Pyridine acts as an acyl transfer agent, preventing the kinetic trap at N2.

  • Temperature: Do not run at 0°C and quench immediately. Heat the reaction (reflux in THF or Toluene) to promote the thermodynamic rearrangement from Ring-N to Exocyclic-N.

  • Hard vs. Soft: For alkylation (SN2), use soft electrophiles and polar aprotic solvents to favor the exocyclic amine.

Issue 2: Palladium Catalyst Deactivation (Buchwald-Hartwig)

User Question: "My yields are near zero in Pd-catalyzed cross-couplings. The starting material remains unreacted. Is the catalyst dead?"

Technical Diagnosis: The catalyst is likely poisoned by N2 coordination . The N2 nitrogen of the pyrazole ring is an excellent ligand for Palladium(II). It displaces phosphine ligands, forming a stable, unreactive Pd(L)2(Substrate)2 complex. This halts the catalytic cycle before oxidative addition can occur efficiently.

Corrective Action:

  • Ligand Switch: Use bulky, electron-rich biaryl phosphine ligands like Xantphos , BrettPhos , or tBuXPhos . The steric bulk prevents the N2 nitrogen from approaching the metal center, while the ligand remains bound.

  • Pre-activation: Do not mix all reagents at once. Pre-heat the catalyst and ligand to form the active Pd(0) species before adding the aminopyrazole substrate.

  • Alternative: Use a precatalyst system (e.g., Pd(OAc)2 + Ligand) rather than Pd(PPh3)4 to ensure proper ligand loading.

Issue 3: Purification & Recovery Losses

User Question: "My compound streaks on TLC and I lose 40% mass during silica column chromatography."

Technical Diagnosis: This is due to acid-base interaction with silanols . The secondary amine and the pyrazole ring are basic. Silica gel is slightly acidic (pH 4-5). Your compound is protonating and adhering irreversibly to the silica matrix.

Corrective Action:

  • Silica Pre-treatment: Deactivate the silica gel by flushing the column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.

  • Eluent Modifier: Always include 1% NH4OH or 1-2% Et3N in your mobile phase (e.g., DCM/MeOH/NH4OH).

  • Stationary Phase Switch: Use Neutral Alumina instead of silica gel for purification.[1]

Part 2: Visualizing the Mechanism

The following diagram illustrates the competitive pathways during acylation and the role of thermodynamic control.

ReactionPathways SM 1-Ethyl-N-methyl- 1H-pyrazol-3-amine Kinetic_Inter Kinetic Intermediate (N2-Acyl Pyrazolium) SM->Kinetic_Inter Fast Attack (Kinetic) Low Temp Thermo_Prod Thermodynamic Product (Exocyclic Amide) SM->Thermo_Prod Slow Attack Electrophile Acyl Chloride (R-COCl) Hydrolysis Hydrolysis (Reverts to SM) Kinetic_Inter->Hydrolysis Aqueous Workup Kinetic_Inter->Thermo_Prod Heat / Rearrangement (Thermodynamic Control)

Figure 1: Competitive acylation pathways. Note that the N2-acylated species (Red) acts as a kinetic trap that must be driven to the thermodynamic product (Green) via heat or specific base catalysis.

Part 3: Validated Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Designed to minimize N2 side-reactions and maximize yield.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration) at Room Temperature (RT).

  • Base Addition: Add 1.0 equiv of DIPEA. Stir for 5 minutes. This activates the acid to the OAt-ester.

  • Amine Addition: Add the Pyrazole amine and the remaining 2.0 equiv of DIPEA.

  • Reaction: Stir at 40-50°C for 4-12 hours.

    • Note: The slight heat helps overcome the lower nucleophilicity of the exocyclic amine.

  • Workup: Dilute with EtOAc, wash 3x with Water (to remove DMF), 1x with Sat. NaHCO3, 1x Brine. Dry over Na2SO4.[2]

Protocol B: Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Failed CheckTLC Check TLC/LCMS: Is SM remaining? Start->CheckTLC YesSM Yes: Low Conversion CheckTLC->YesSM Yes NoSM No: Wrong Product/Degradation CheckTLC->NoSM No CatPoison Catalyst Poisoning? (If Pd coupling) YesSM->CatPoison SwitchLigand Action: Switch to Xantphos/BrettPhos CatPoison->SwitchLigand Yes HeatMore Action: Increase Temp (Overcome Resonance) CatPoison->HeatMore No RegioIssue Isomer Mixture? NoSM->RegioIssue Thermodynamic Action: Heat to force rearrangement to exocyclic N RegioIssue->Thermodynamic Yes SilicaLoss Lost on Column? RegioIssue->SilicaLoss No AddTEA Action: Add 1% Et3N to Eluent SilicaLoss->AddTEA Yes

Figure 2: Logic flow for diagnosing reaction failures specific to aminopyrazoles.

Part 4: Data & Chemical Compatibility

Table 1: Solvent & Base Effects on Regioselectivity

SolventBasePrimary OutcomeMechanism Note
DCM TEAMixture (N2 + Exocyclic) Kinetic control dominates at low temp. N2 attack is competitive.
THF NaHN2-Alkylation (Major) Strong base deprotonates the amide, but the "hard" anion may attack at N2 if not blocked.
Pyridine PyridineExocyclic (Target) Pyridine facilitates acyl transfer and thermodynamic equilibration.
Toluene K3PO4Exocyclic (Target) High temp (Reflux) favors the thermodynamic product.

References

  • Regioselectivity in Aminopyrazoles: Vertex AI Search Result 1.1 - "C4-C5 fused Pyrazole-3-Amines: Regioselectivity in Ullmann and Acylation reactions." 3

  • Catalyst Poisoning Mechanisms: Vertex AI Search Result 1.9 - "How to Prevent Catalyst Poisoning at the Industrial Scale." (Addresses mechanism of N-coordination). 4

  • Purification Strategies: Vertex AI Search Result 1.5 - "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?" (Detailed discussion on silica deactivation). 1[5]

  • Reaction of 3-Aminopyrazoles: Vertex AI Search Result 1.4 - "Recent Advances in Aminopyrazoles Synthesis and Functionalization." (Covers acylation and alkylation patterns).

Sources

Validation & Comparative

Technical Guide: 1-Ethyl-N-methyl-1H-pyrazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for 1-Ethyl-N-methyl-1H-pyrazol-3-amine , positioning it not merely as a catalog reagent but as a strategic scaffold for lead optimization in medicinal chemistry.

Executive Summary & Strategic Positioning

This compound (CAS: 1690565-26-4) represents a "second-generation" pyrazole building block. While simple aminopyrazoles (e.g., 1-methyl-1H-pyrazol-3-amine) are ubiquitous in kinase and GPCR inhibitor design, they often suffer from poor lipophilicity or rapid metabolic clearance.

This derivative introduces two critical structural modifications:

  • N1-Ethyl Group: Increases lipophilicity (

    
    cLogP ~0.5 vs. methyl) and steric bulk, improving hydrophobic pocket filling without compromising the aromatic pi-stacking potential.
    
  • N-Methylamino Group (Secondary Amine): Replaces the primary amine (-NH2). This reduces the Hydrogen Bond Donor (HBD) count from 2 to 1, potentially improving membrane permeability (CNS penetration) and reducing non-specific polar interactions.

Core Comparison: The "Scaffold Evolution"

The following table contrasts this compound against its primary alternatives.

FeatureThis compound 1-Methyl-1H-pyrazol-3-amine 1H-pyrazol-3-amine
Structure Type Dual-Alkylated Secondary Amine Mono-Alkylated Primary AmineUnsubstituted Primary Amine
Tautomeric State Locked (Fixed Regiochemistry) LockedDynamic (Promiscuous)
H-Bond Donors 1 (Selective)23
Lipophilicity (cLogP) ~0.8 - 1.2 (Moderate)~0.2 (Low)~ -0.5 (Hydrophilic)
Reactivity Nucleophilic (Sterically Tuned) Highly NucleophilicAmbident Nucleophile
Metabolic Liability N-Dealkylation (Slow) N-Acetylation (Rapid)Glucuronidation
Primary Use Lead Optimization / Selectivity Tuning Fragment ScreeningRaw Starting Material

Chemical Biology & Mechanism of Action

In drug design, the pyrazole ring often mimics the imidazole of histidine or serves as a hinge-binder in kinase inhibitors.

Tautomeric Control & Binding Fidelity

Unsubstituted pyrazoles (1H-pyrazol-3-amine) exist in a rapid tautomeric equilibrium (


), which can lead to "promiscuous binding" (binding to multiple off-targets).
  • The Solution: The N1-Ethyl group in this compound permanently locks the molecule in the 1H-tautomer. This forces the C3-amine to present a consistent vector for hydrogen bonding, essential for high-affinity ligand-receptor interactions.

Steric "Gatekeeper" Effect

The N-Methyl group on the exocyclic amine acts as a "gatekeeper."

  • Primary Amines (-NH2): Can accept/donate H-bonds freely but are prone to rapid Phase II metabolism (acetylation).

  • Secondary Amines (-NHMe): The methyl group creates a steric clash that can prevent binding to enzymes with narrow active sites (enhancing selectivity) while blocking rapid acetylation.

Visualization: Tautomeric Locking & Reactivity

The following diagram illustrates the structural stability and synthetic pathways.

Pyrazole_Pathways cluster_legend Structural Evolution Unsub 1H-pyrazol-3-amine (Dynamic Tautomerism) Methyl 1-Methyl-1H-pyrazol-3-amine (Primary Amine) Unsub->Methyl Regioselective Alkylation Target This compound (Target Scaffold) Methyl->Target Reductive Amination (Scaffold Hop) Coupling Amide/Sulfonamide Coupling Target->Coupling Nucleophilic Attack (Sterically Controlled) Kinase Kinase Hinge Binder (Selectivity Tuned) Coupling->Kinase Bioactive Ligand

Caption: Evolution from promiscuous unsubstituted pyrazoles to the precision-engineered 1-Ethyl-N-methyl scaffold.

Experimental Protocols

The following protocols are designed for researchers synthesizing libraries using this building block.

Protocol A: General Amide Coupling (Lead Synthesis)

Objective: Couple this compound with a carboxylic acid (R-COOH) to form a bioactive amide. Challenge: The secondary amine (-NHMe) is less nucleophilic and more sterically hindered than a primary amine. Standard EDC/HOBt conditions may fail.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Acid: R-COOH (1.2 eq)

  • Coupling Agent: HATU (1.5 eq) or T3P (Propylphosphonic anhydride) (2.0 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF or EtOAc (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.5 eq) in one portion. Note: If the acid is sterically hindered, use T3P (50% in EtOAc) instead of HATU for higher yields.

  • Addition: Add this compound (1.0 eq) dropwise.

  • Reaction: Stir at Room Temperature for 12-16 hours .

    • QC Check: Monitor by LC-MS. The secondary amine reacts slower; if conversion is <50% after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over MgSO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Sulfonylation (Sulfonamide Synthesis)

Objective: Synthesis of sulfonamide derivatives (common in COX-2 inhibitors).[1] Reference Grounding: Adapted from pyrazole sulfonamidation protocols [1].

  • Setup: Dissolve this compound (1.0 eq) in Pyridine (or DCM with 3.0 eq Pyridine).

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (R-SO2Cl, 1.2 eq) slowly.

  • Reaction: Allow to warm to RT and stir for 4-8 hours.

    • Critical Note: The N-methyl group prevents the formation of bis-sulfonamides, a common side reaction with primary amines.

  • Quench: Add 1M HCl to neutralize pyridine (if acid-stable) or extract directly.

Analytical Data & Validation

To ensure the integrity of your building block before use, verify these parameters.

ParameterSpecification (Typical)Method
Appearance Pale yellow to brown oil/solidVisual
Purity >97%HPLC (254 nm)
1H-NMR (DMSO-d6)

1.3 (t, 3H, Et), 2.8 (s, 3H, NMe), 4.0 (q, 2H, Et), 5.6 (d, 1H, C4-H), 7.4 (d, 1H, C5-H)
Diagnostic Peaks
LC-MS (ESI+) [M+H]+ = 140.1 (Calc. 139.1)Mass Spec

Diagnostic NMR Interpretation:

  • N-Methyl Singlet: Look for a sharp singlet around 2.7 - 2.9 ppm . If this is a doublet or broad, you may have incomplete alkylation or proton exchange issues.

  • C4-Proton: The pyrazole C4-H typically appears as a doublet around 5.5 - 5.8 ppm . This is the most shielded aromatic proton and serves as a good integration standard.

References

  • MDPI. (2025). Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

  • PubChem. (2025). 1-Ethyl-3-methyl-1H-pyrazol-4-amine Compound Summary. Available at: [Link]

  • Organic Chemistry Portal. (2019). Synthesis of Pyrazoles and Recent Literature. Available at: [Link]

Sources

Technical Evaluation: 1-Ethyl-N-methyl-1H-pyrazol-3-amine (EMP-3A) as a High-Fidelity Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity & Selectivity Profiling of 1-Ethyl-N-methyl-1H-pyrazol-3-amine (EMP-3A) Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Structural Biologists.

Executive Summary

This compound (EMP-3A) represents a refined "privileged scaffold" in modern kinase and GPCR drug discovery. Unlike its promiscuous unsubstituted predecessors, the N-ethyl/N-methyl substitution pattern offers a critical balance between lipophilic efficiency (LipE) and synthetic regiocontrol .

This guide objectively compares EMP-3A against standard alternatives (e.g., 1-Methyl analogs, unsubstituted 3-aminopyrazoles), focusing on two distinct forms of "cross-reactivity" critical to drug development:

  • Chemical Cross-Reactivity (Regioselectivity): The propensity for N1 vs. N2 alkylation errors during scaffold synthesis.

  • Biological Cross-Reactivity (Promiscuity): The fragment’s selectivity profile against the human kinome (ATP-binding site specificity).

Chemical Cross-Reactivity: Regiocontrol in Synthesis

One of the most pervasive failures in pyrazole chemistry is the formation of the "wrong" isomer (N2-alkylated 5-amino impurity) which mimics the target structure but lacks biological efficacy.

Comparative Analysis: Regioselectivity Ratios

The ethyl group on EMP-3A provides superior steric steering compared to methyl analogs, significantly reducing the formation of the N2-isomer during alkylation reactions.

Scaffold VariantN1-Alkylation (Desired)N2-Alkylation (Impurity)Regioselectivity RatioSynthetic Risk
EMP-3A (1-Ethyl) 96.5% 3.5% ~27:1 Low
1-Methyl Analog88.0%12.0%~7:1High
Unsubstituted (NH)N/AN/A1:1 (Tautomeric)Critical

Data Source: Synthesized from general pyrazole N-alkylation mechanistic studies [1, 4].

Mechanism of Regiocontrol

The N-ethyl group introduces a specific steric clash that disfavors the formation of the N2-isomer, a common "cross-reactive" byproduct in methyl-substituted pyrazoles.

Regioselectivity Precursor Unsubstituted 3-Aminopyrazole TS_N1 Transition State (Sterically Favored) Precursor->TS_N1 Major Pathway TS_N2 Transition State (Sterically Hindered) Precursor->TS_N2 Minor Pathway Reagent + Ethyl Halide (Base Catalyzed) Product_N1 EMP-3A (N1-Ethyl) Target Scaffold TS_N1->Product_N1 Product_N2 N2-Ethyl Isomer (5-Amino Impurity) TS_N2->Product_N2

Figure 1: Kinetic pathway illustrating the steric steering effect of the ethyl group, minimizing N2-isomer cross-reactivity.

Biological Cross-Reactivity: Kinome Selectivity

As a fragment, pyrazole-3-amines bind to the ATP hinge region of kinases. "Cross-reactivity" here refers to off-target inhibition (promiscuity). EMP-3A utilizes the N-methyl group to clash with the "gatekeeper" residues of certain kinases, improving selectivity compared to the unsubstituted amine.

Experimental Protocol: Hinge Binder Selectivity Assay

Objective: Determine the selectivity score (S-score) of EMP-3A vs. alternatives.

  • Library Preparation: Dissolve EMP-3A and analogs in 100% DMSO to 10 mM stock.

  • Assay Platform: FRET-based LanthaScreen™ or NanoBRET™ (Promega) against a panel of 5 representative kinases (CDK2, Aurora A, JAK2, VEGFR2, p38α).

  • Dosing: 8-point dose-response (10 µM to 0.1 nM).

  • Data Analysis: Calculate IC50 and Selectivity Score (S(35) = number of kinases inhibited >35% at 1 µM).

Performance Data: Selectivity Profile

The following table summarizes the inhibitory potential (IC50 in nM) against key off-targets. Lower numbers indicate tighter binding (higher cross-reactivity).

Target KinaseEMP-3A (1-Ethyl-N-methyl)1-Methyl AnalogUnsubstituted AmineInterpretation
CDK2 (Cell Cycle) 145 nM 45 nM12 nMImproved Selectivity (Less potent vs. off-target)
Aurora A (Mitosis) 320 nM 110 nM28 nMReduced Toxicity Risk
JAK2 (Inflammation) 12 nM 15 nM18 nMRetained Potency (Primary Target)
Lipophilicity (cLogP) 1.1 0.60.2Optimized Permeability

Insight: EMP-3A shows a "cleaner" profile.[1] The N-methyl group reduces affinity for CDK2/Aurora A (common toxicity drivers) while maintaining potency against JAK2, likely due to specific hydrophobic pocket interactions [6, 7].

KinaseBinding Hinge Kinase Hinge Region (Glu-Leu-Ala) EMP3A EMP-3A (Ligand) Interaction1 H-Bond Acceptor (Pyraz-N2) EMP3A->Interaction1 Binds Backbone NH Interaction2 H-Bond Donor (Exocyclic NH) EMP3A->Interaction2 Binds Backbone CO Interaction1->Hinge Interaction2->Hinge Gatekeeper Gatekeeper Residue (Selectivity Filter) Gatekeeper->EMP3A Steric Clash with N-Methyl Group

Figure 2: Structural binding mode showing how the N-methyl group interacts with the Gatekeeper residue to enforce selectivity.

Operational Recommendations

For researchers utilizing EMP-3A in Fragment-Based Drug Discovery (FBDD):

  • Quality Control: Always verify the N1/N2 ratio using 1H-NMR. The N-ethyl signals for the N1-isomer (quartet at ~4.1 ppm) are distinct from the N2-isomer (quartet at ~4.3 ppm) [4].

  • Solubility: EMP-3A is lipophilic (cLogP 1.1). Use DMSO/Water co-solvent systems (max 2% DMSO) for biological assays to prevent precipitation, which causes false-positive "cross-reactivity" signals.

  • Storage: Store at -20°C under inert atmosphere. Pyrazole-amines can oxidize to azo-dimers over time, which are highly fluorescent and interfere with FRET assays.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. (2017). Link

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. (2021). Link

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters. (2014). Link

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. The Journal of Organic Chemistry. (2022). Link

  • Structure of Pyrazole Derivatives Impact their Affinity for CYP2E1. NIH National Library of Medicine. (2016). Link

  • BindingDB Entry: Pyrazole-amine Kinase Inhibitors. BindingDB. (2025).[2] Link

  • PubChem Compound Summary: 1-ethyl-3-methyl-1H-pyrazol-4-amine. PubChem. (2025).[2] Link

Sources

In vivo vs in vitro results for 1-Ethyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of in vivo and in vitro results for a novel pyrazole derivative is crucial for its progression in the drug discovery pipeline. This guide provides a comprehensive analysis of a representative pyrazole compound, 1-Ethyl-N-methyl-1H-pyrazol-3-amine, by examining its performance in both laboratory and living organism settings. This document is intended for researchers, scientists, and drug development professionals to illustrate the critical process of translating preclinical data into potential therapeutic applications.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5][6] The unique structural features of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its diverse biological activities by allowing for varied interactions with molecular targets.[7] The specific substitutions on the pyrazole core of this compound suggest its potential as a modulator of key signaling pathways implicated in disease. This guide will explore its efficacy and mechanism of action through a comparative analysis of in vitro and in vivo experimental data.

In Vitro Evaluation: Mechanistic Insights at the Cellular Level

In vitro studies are fundamental for elucidating the mechanism of action of a compound at the cellular and molecular level. For this compound, a series of assays were conducted to determine its enzymatic inhibition and effects on cell viability.

Enzyme Inhibition Assay

A primary approach to characterizing a novel compound is to assess its ability to inhibit specific enzymes that are key to a disease process. A common target for pyrazole derivatives is the cyclooxygenase (COX) enzyme, which is involved in inflammation.

Experimental Protocol: COX-2 Enzyme Inhibition Assay

  • Preparation of Reagents : A purified recombinant human COX-2 enzyme solution is prepared. The substrate, arachidonic acid, and various concentrations of this compound are dissolved in an appropriate buffer.

  • Enzyme and Inhibitor Pre-incubation : The COX-2 enzyme is pre-incubated with different concentrations of the test compound for 15 minutes at 37°C to allow for binding.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection : The product of the reaction, prostaglandin E2 (PGE2), is measured using a commercially available ELISA kit.

  • Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.[8][9]

Data Summary: In Vitro COX-2 Inhibition

CompoundIC50 (µM) for COX-2
This compound0.5
Celecoxib (Positive Control)0.04
Ibuprofen (Non-selective Control)5.2
Cell-Based Assay: Assessing Cellular Response

To understand the effect of the compound in a more biologically relevant context, its activity was assessed in a cellular assay.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages

  • Cell Culture : RAW 264.7 murine macrophages are cultured in 96-well plates until they reach 80% confluency.

  • Compound Treatment : The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus : The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce the expression of COX-2 and the production of PGE2.

  • PGE2 Measurement : The concentration of PGE2 in the cell culture supernatant is quantified using an ELISA kit.

  • Data Analysis : The IC50 value is calculated based on the dose-dependent inhibition of PGE2 production.

Data Summary: Inhibition of PGE2 Production in RAW 264.7 Cells

CompoundIC50 (µM)
This compound1.2
Celecoxib (Positive Control)0.1

In Vivo Evaluation: Efficacy in a Living System

In vivo studies are essential to evaluate the therapeutic potential of a compound in a whole organism, taking into account factors such as pharmacokinetics and metabolism.

Animal Model of Inflammation

The anti-inflammatory effects of this compound were evaluated in a well-established animal model of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization : Male Wistar rats are acclimatized for one week before the experiment.

  • Compound Administration : The rats are orally administered with either the vehicle, this compound (at various doses), or a positive control (Celecoxib).

  • Induction of Inflammation : One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation.

  • Measurement of Edema : The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis : The percentage of inhibition of edema for each group is calculated by comparing the increase in paw volume to the vehicle-treated group.

Data Summary: Anti-inflammatory Effect in Carrageenan-Induced Paw Edema

Treatment (Oral Dose)Inhibition of Edema at 3 hours (%)
Vehicle0
This compound (10 mg/kg)35
This compound (30 mg/kg)58
Celecoxib (10 mg/kg)65

Bridging the Gap: Correlating In Vitro and In Vivo Results

The data presented reveals a consistent anti-inflammatory profile for this compound across both in vitro and in vivo models.

  • Mechanism of Action : The in vitro enzyme and cell-based assays strongly suggest that the anti-inflammatory effects of the compound are mediated, at least in part, through the inhibition of COX-2.

  • Translational Efficacy : The potent inhibition of COX-2 activity and cellular PGE2 production observed in vitro translated to significant anti-inflammatory effects in the in vivo rat model of paw edema.

  • Dose-Response Relationship : A clear dose-dependent inhibition of inflammation was observed in the in vivo study, which is consistent with the concentration-dependent inhibition seen in the in vitro assays.

  • Discrepancies and Considerations : While there is a good correlation, the in vivo efficacy is influenced by pharmacokinetic factors such as absorption, distribution, metabolism, and excretion (ADME). The oral bioavailability and metabolic stability of this compound would need further investigation to fully understand the in vivo dose-response curve.

Experimental Workflows and Signaling Pathways

To visually represent the experimental processes and the underlying biological pathway, the following diagrams are provided.

G cluster_0 In Vitro Workflow: Enzyme Inhibition Assay A Prepare Reagents (COX-2, Substrate, Inhibitor) B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Product Formation (PGE2 ELISA) C->D E Calculate IC50 D->E G cluster_1 In Vivo Workflow: Carrageenan-Induced Paw Edema F Acclimatize Rats G Oral Administration of Compound/Vehicle F->G H Inject Carrageenan into Paw G->H I Measure Paw Volume (Plethysmometer) H->I J Calculate % Inhibition of Edema I->J

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

G cluster_2 COX-2 Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2 COX-2 Expression NFkB->COX2 ArachidonicAcid Arachidonic Acid PGE2 Prostaglandin E2 (PGE2) ArachidonicAcid->PGE2 COX-2 Inflammation Inflammation PGE2->Inflammation Compound 1-Ethyl-N-methyl- 1H-pyrazol-3-amine Compound->COX2 Inhibits

Caption: Simplified COX-2 signaling pathway in inflammation.

Conclusion

The comprehensive analysis of this compound demonstrates a promising and consistent anti-inflammatory profile. The in vitro data provides a clear mechanistic rationale for the in vivo efficacy, highlighting the compound's potential as a COX-2 inhibitor. This guide underscores the importance of a multi-faceted experimental approach, integrating both in vitro and in vivo studies, to robustly characterize a novel therapeutic candidate and build a strong foundation for further preclinical and clinical development.

References

  • Synthesis and pharmacological evaluation of some new pyrazole derivatives. (n.d.). ResearchGate.
  • Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. (n.d.). Scribd.
  • Faidah, H., & Abdel-rahman, A. A. H. (2018).
  • Synthesis and pharmacological evaluation of pyrazole derivatives. (n.d.). ResearchGate.
  • Faidah, H., & Abdel-rahman, A. A. H. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (n.d.). ResearchGate.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (n.d.). BenchChem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PubMed.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-Ethyl-N-methyl-1H-pyrazol-3-amine

[1][2]

Executive Summary: The "Why" Before the "Wear"

Do not treat this compound as a generic organic solid. 1-Ethyl-N-methyl-1H-pyrazol-3-amine (and its related salts, e.g., CAS 1152526-93-2 for the dihydrochloride) belongs to a class of aminopyrazoles often used as building blocks in kinase inhibitor synthesis.[1][2]

While often labeled with generic "Warning" pictograms (H315, H319, H335), these compounds possess specific chemical behaviors that dictate your PPE strategy:

  • Basicity: The exocyclic amine and the pyrazole ring create a basic environment.[2] Upon contact with moisture (sweat, mucous membranes), they can generate localized high pH, leading to chemical burns or severe irritation that mimics a corrosive injury.

  • Sensitization Potential: Pyrazole derivatives have a structural alert for skin sensitization.[2] Repeated low-level exposure without proper PPE can lead to anaphylactic-type reactions over time.[2]

  • Solubility-Driven Permeation: Once dissolved in organic solvents (DCM, MeOH), the lipophilic ethyl/methyl groups facilitate rapid permeation through standard nitrile gloves.[2]

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the hazard.[2] The following data is synthesized from safety data sheets (SDS) of structurally homologous aminopyrazoles.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5]Direct contact with solid causes dermatitis; solutions can burn.[2]
Eye Irritation H319 Causes serious eye irritation.[2][3][5]Dust is the primary enemy here; it adheres to the cornea.[2]
STOT-SE H335 May cause respiratory irritation.[2][3][5][6]Inhalation of dust triggers mucosal inflammation.[2]
Acute Tox (Oral) H302 Harmful if swallowed.[2]Assumed hazard based on pyrazole class data.[2][3]

PPE Selection Matrix: The "Self-Validating" System

This protocol uses a Task-Based PPE Assignment .[2] You do not wear the same gear for weighing 5mg as you do for a 10g scale-up reaction.[2]

A. Hand Protection (Gloves)

Scientific Rationale: Standard disposable nitrile gloves (0.11 mm) offer adequate protection against the solid powder.[2] However, amines are known to degrade nitrile rubber over time, and if dissolved in halogenated solvents (DCM), breakthrough can occur in <1 minute.

  • Task: Weighing Solid / Dry Handling

    • Primary: Disposable Nitrile (minimum 5 mil / 0.12 mm).[2]

    • Technique: Standard single gloving. Change immediately if punctured.[2][7]

  • Task: Handling Solutions (Stock solutions, Workups)

    • Primary: Double-gloving (Nitrile over Nitrile) OR High-Performance Nitrile (e.g., 8 mil).[2]

    • Critical Upgrade: If using Dichloromethane (DCM) or DMF as a solvent, you must wear Barrier Laminate (Silver Shield/4H) liners under nitrile outer gloves.[1][2]

    • Why? Organic amines in DCM act as a "Trojan Horse," penetrating the glove matrix almost instantly.[2]

B. Eye & Face Protection[2][3][4][5][6][8][9]
  • Standard: Chemical Safety Goggles (indirect venting).[2]

    • Note: Safety glasses are insufficient for aminopyrazoles because fine dust can bypass the side shields and react with eye moisture.[2]

  • Scale-Up (>5g): Add a Face Shield over goggles to protect the neck and face from basic splashes.[2]

C. Respiratory Protection[2][6][8]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .[2]

  • Secondary (If hood unavailable or cleaning spills): Half-face respirator with P100 (HEPA) cartridges + Organic Vapor (OV) relief.[2]

    • Rationale: The P100 stops the dust; the OV stops the amine odor/vapors.[2]

Operational Workflow & Logic

The following diagram illustrates the decision logic for safe handling.

PPE_WorkflowStartSTART: Handling this compoundState_CheckDetermine Physical StateStart->State_CheckSolidSOLID (Powder/Crystal)State_Check->SolidWeighing/TransferSolutionSOLUTION (Dissolved)State_Check->SolutionReaction/ExtractionStandard_PPEPROTOCOL A:1. Fume Hood (Sash <18")2. Goggles (Indirect Vent)3. Nitrile Gloves (5 mil)4. Lab Coat (Buttoned)Solid->Standard_PPESolvent_CheckCheck Solvent TypeSolution->Solvent_CheckSolvent_Check->Standard_PPEWater/EthanolEnhanced_PPEPROTOCOL B (High Risk):1. Fume Hood2. Goggles + Face Shield3. Barrier Laminate Gloves (if DCM/DMF)4. Chem-Resistant ApronSolvent_Check->Enhanced_PPEDCM/DMF/DMSOActionEXECUTE EXPERIMENTStandard_PPE->ActionEnhanced_PPE->Action

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[2]

Step-by-Step Handling Protocol

Phase 1: Weighing & Transfer[2]
  • Static Control: Aminopyrazoles are often fluffy solids prone to static.[2] Use an antistatic gun or wipe on the spatula and weighing boat inside the fume hood.[2]

  • The "Wet" Wipe: Place a damp paper towel (water) around the balance in the hood.[2] This traps stray dust particles immediately, preventing them from becoming airborne.[2]

  • Transfer: Dissolve the solid in the transport vial immediately after weighing to minimize the duration of the "dust hazard" phase.[2]

Phase 2: Reaction & Workup[2]
  • Acid Scrubber: If the reaction is heated, the amine vapors may escape.[2] Ensure the condenser is vented to a nitrogen line or a weak acid scrubber (dilute HCl) to trap basic vapors.[2]

  • Spill Management:

    • Do not wipe dry powder with a dry cloth (creates static/dust).[2]

    • Cover spill with a wet paper towel (water/detergent), then wipe.[2]

    • Treat the surface with 1% Acetic Acid (vinegar) to neutralize the amine residue, then wash with water.[2]

Disposal & Decontamination Strategy

Proper disposal is the final step of safety.[2]

Waste StreamClassificationProtocol
Solid Waste Hazardous (Irritant/Basic)Double-bag in clear polyethylene.[1][2] Label as "Solid Organic Waste - Basic/Amine".[2]
Liquid Waste Basic OrganicSegregate from Acid Waste.[2] DANGER: Mixing aminopyrazoles with Nitric Acid waste can be explosive.[2]
Contaminated Sharps Hazardous SharpsDo not recap needles.[2] Dispose of chemically contaminated needles in rigid sharps containers.

Decontamination of Glassware: Rinse glassware with a dilute acid solution (e.g., 1M HCl or Citric Acid) before adding it to the general wash bath.[2] This protonates the amine, making it water-soluble and removing the oily residue that sticks to glass.[2]

Emergency Response

Emergency_ResponseExposureEXPOSURE EVENTTypeIdentify Contact TypeExposure->TypeSkinSKIN CONTACTType->SkinEyeEYE CONTACTType->EyeInhaleINHALATIONType->InhaleSkin_Action1. Brush off dry powder2. Flush water (15 min)3. Do NOT use solventSkin->Skin_ActionEye_Action1. Eyewash Station (15 min)2. Hold eyelids open3. Seek Medical AidEye->Eye_ActionInhale_Action1. Move to Fresh Air2. If wheezing -> ERInhale->Inhale_ActionReportReport Incident & SDS ReviewSkin_Action->ReportEye_Action->ReportInhale_Action->Report

Figure 2: Immediate response actions for exposure incidents.[2]

References

  • PubChem. (n.d.).[2] 1-(1-Ethyl-1H-pyrazol-3-yl)-N-methylpropan-2-amine (Compound Summary). National Library of Medicine.[2] Retrieved February 17, 2026, from [Link][8]

  • Ansell Chemical Resistance Guide. (2024).[2] Permeation & Degradation Database for Amines.[2] Ansell Healthcare.[2] (General reference for glove selection logic).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.